![molecular formula C4H4BrNS B1441040 3-Bromo-4-methyl-isothiazole CAS No. 1174132-75-2](/img/structure/B1441040.png)
3-Bromo-4-methyl-isothiazole
Overview
Description
3-Bromo-4-methyl-isothiazole is a chemical compound with the CAS Number: 1174132-75-2 . It has a molecular weight of 178.05 and is a colorless liquid .
Synthesis Analysis
The synthesis of isothiazoles, including 3-Bromo-4-methyl-isothiazole, involves a wide range of selective transformations . The strategies for the synthesis of isothiazole-containing molecules include ring-forming reactions such as intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations . Isothiazoles can also be synthesized by ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization .Molecular Structure Analysis
The IUPAC name for 3-Bromo-4-methyl-isothiazole is the same . The InChI code is 1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3 .Chemical Reactions Analysis
The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle .Physical And Chemical Properties Analysis
3-Bromo-4-methyl-isothiazole is a colorless liquid . It has a molecular weight of 178.05 .Scientific Research Applications
1. Design and Synthesis of Biologically Active Substances Isothiazoles, including 3-Bromo-4-methyl-isothiazole, are being intensively developed due to their wide range of selective transformations involving the isothiazole heterocycle. The high biological activity of its derivatives can be used as effective new drugs and plant protection chemicals . Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy .
Ligands for Metal Complexes
Isothiazoles are used in the synthesis of metal complexes. These complexes have practical applications as catalysts for cross-coupling reactions in aqueous and aqueous-alcoholic media . This is a part of ‘green chemistry’ which aims to reduce the environmental impact of chemical reactions.
Crop Protection
Compounds containing the isothiazole ring have applications in crop protection . They can be used to protect crops from various pests and diseases, enhancing agricultural productivity.
Cross-Coupling Reactions
Isothiazole derivatives are involved in cross-coupling reactions . These reactions are important in the synthesis of various organic compounds, including pharmaceuticals and polymers.
5. Synthesis of Novel Isothiazole and Isothiazolo Pyrimidine Analogues 3-Bromo-4-methyl-isothiazole can be used in the synthesis of novel isothiazole and isothiazolo pyrimidine analogues . These analogues can have various applications in medicinal chemistry and drug design.
Material Science
Isothiazoles are used in material science for the synthesis of various materials. For example, they are used in the synthesis of rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .
Safety and Hazards
Future Directions
The field of isothiazoles is being intensively developed, with current strategies for the synthesis of isothiazole-containing molecules and key directions of studies in this field of heterocyclic chemistry being discussed . Considerable attention is paid to chlorinated isothiazoles and strategies for their use in the synthesis of biologically active substances .
Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 3-bromo-4-methyl-isothiazole belongs, have been found to be biologically active and can be used as effective new drugs and plant protection chemicals .
Mode of Action
Isothiazoles have been found to be involved in a wide range of selective transformations . The mode of action of isothiazoles often involves interactions with their targets that lead to changes in the biological system .
Biochemical Pathways
Isothiazoles are known to affect various biochemical pathways due to their high biological activity .
Pharmacokinetics
It is known that the compound has a molecular weight of 17805 , which could influence its bioavailability.
Result of Action
Isothiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s physical form is a colorless liquid , which could potentially influence its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
3-bromo-4-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSBZGLVJFKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696024 | |
Record name | 3-Bromo-4-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-isothiazole | |
CAS RN |
1174132-75-2 | |
Record name | 3-Bromo-4-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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